Synthesis Yield Comparison: THP‑Protected 6‑Chloropurine Route vs. 6‑Bromopurine Route
In the synthesis of the Idelalisib intermediate, the THP‑protection strategy starting from 6‑chloropurine and dihydropyran delivered 6‑chloro‑9‑(tetrahydro‑2‑pyran‑2‑yl)‑purine in 82.1% isolated yield, while the alternative strategy employing 6‑bromopurine as the starting material gave the final product in only 50% yield and required expensive column chromatography [1]. This constitutes a 32.1 percentage‑point improvement in synthetic efficiency for the THP‑protected route.
| Evidence Dimension | Isolated yield of key Idelalisib intermediate |
|---|---|
| Target Compound Data | 82.1% (6-chloro-9-(tetrahydro-2-pyran-2-yl)-purine route) |
| Comparator Or Baseline | 50% (6-bromopurine route) |
| Quantified Difference | +32.1 percentage points (64% relative improvement) |
| Conditions | 6-Chloropurine + dihydropyran / p-TsOH / EtOAc, 50 °C (CN106146503A). 6‑Bromopurine route details provided in the same patent. |
Why This Matters
The 64% relative yield improvement directly translates into lower raw material cost, reduced purification burden, and higher throughput, making the THP‑protected compound the economically rational choice for scale‑up procurement.
- [1] Shanghai Institute of Pharmaceutical Industry. CN106146503A – Idelalisib preparation method. 2016. https://eureka.patsnap.com/patent-CN106146503A (accessed 2026-04-25). View Source
